Nvp 2; nvp2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

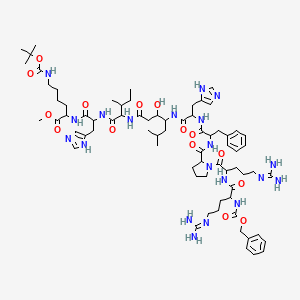

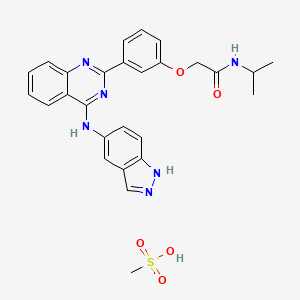

NVP-2 is a potent and selective ATP-competitive cyclin-dependent kinase 9 (CDK9) inhibitor. It inhibits CDK9/CycT activity with an IC50 value of 0.514 nM. NVP-2 also displays inhibitory effects on CDK1/CycB, CDK2/CycA, and CDK16/CycY kinases with IC50 values of 0.584 µM, 0.706 µM, and 0.605 µM, respectively . This compound is primarily used in scientific research for its ability to induce cell apoptosis and inhibit the proliferation of leukemia cells .

Preparation Methods

The synthesis of NVP-2 involves several steps:

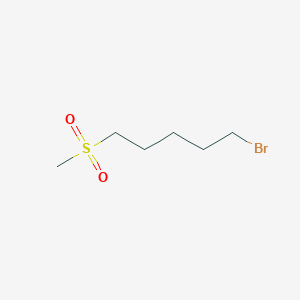

Starting Materials: Malononitrile and 1-bromo-2-(2-bromoethoxy)ethane.

Cyclization and Reduction: These starting materials undergo successive cyclization and reduction.

Nucleophilic Substitution: The intermediate product is then subjected to nucleophilic substitution with 2-bromo-6-fluoropyridine.

Suzuki–Miyaura Reaction: The product from the previous step undergoes a Suzuki–Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid.

Deprotection: The final step involves deprotection to yield the target product, NVP-2.

Chemical Reactions Analysis

NVP-2 undergoes various chemical reactions, including:

Oxidation: NVP-2 can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: The compound can be reduced, particularly during its synthesis process.

Substitution: NVP-2 undergoes nucleophilic substitution reactions, as seen in its synthetic route.

Common reagents used in these reactions include malononitrile, 1-bromo-2-(2-bromoethoxy)ethane, and 2-bromo-6-fluoropyridine. The major products formed from these reactions are intermediates that eventually lead to the synthesis of NVP-2 .

Scientific Research Applications

NVP-2 has a wide range of scientific research applications:

Chemistry: It is used as a probe to study the inhibition of CDK9/CycT activity.

Biology: NVP-2 is employed in research to understand cell apoptosis and the inhibition of leukemia cell proliferation.

Medicine: The compound shows potential as an antitumor agent, particularly in the treatment of leukemia.

Industry: NVP-2 is used in the development of new therapeutic agents targeting CDK9.

Mechanism of Action

NVP-2 exerts its effects by inhibiting CDK9/CycT activity. This inhibition blocks RNA polymerase II-mediated transcription by preventing CDK9-dependent phosphorylation of the RNA polymerase II C-terminal domain. This leads to the induction of apoptosis and inhibition of cell proliferation . The molecular targets involved include CDK9, CDK1, CDK2, and CDK16 .

Comparison with Similar Compounds

NVP-2 is unique in its high selectivity and potency as a CDK9 inhibitor. Similar compounds include:

SNS-032 (BMS-387032): Another CDK inhibitor, but less potent compared to NVP-2 in inducing apoptosis and inhibiting cell proliferation.

Flavopiridol: A broad-spectrum CDK inhibitor with less selectivity for CDK9 compared to NVP-2.

NVP-2 stands out due to its high selectivity for CDK9 over other kinases, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula |

C27H37ClN6O2 |

|---|---|

Molecular Weight |

513.1 g/mol |

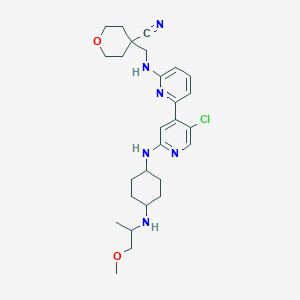

IUPAC Name |

4-[[[6-[5-chloro-2-[[4-(1-methoxypropan-2-ylamino)cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile |

InChI |

InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34) |

InChI Key |

XWQVQSXLXAXOPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)

![[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12292936.png)

![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)

![3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12292960.png)